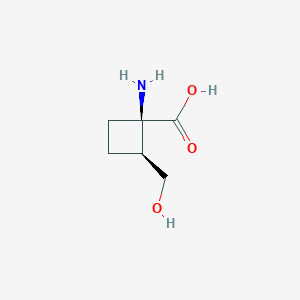
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with an amino group and a hydroxymethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the preparation of cyclobutanecarboxylic acid derivatives often involves the use of cyclization reactions with appropriate catalysts and reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields carboxylic acids, while reduction of the amino group yields amines .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new synthetic methodologies .
Biology
In biology, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
- (1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
- (1R,2S)-2-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to these similar compounds, (1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m1/s1 |
InChI Key |
CXBOBABAALGALT-INEUFUBQSA-N |
Isomeric SMILES |
C1C[C@@]([C@H]1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


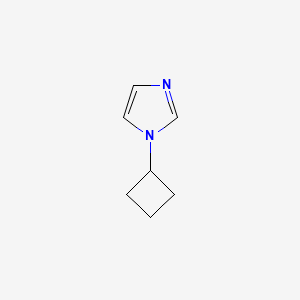
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)
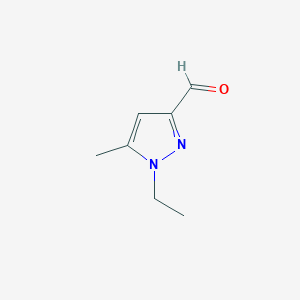
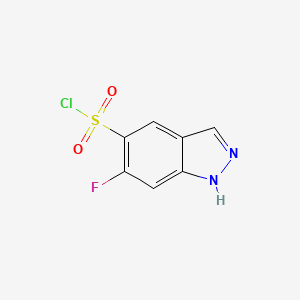
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)
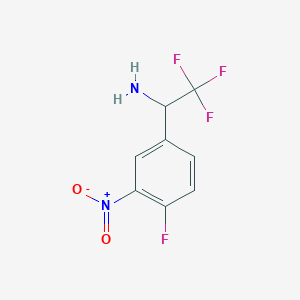
![4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12272135.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B12272142.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)

![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
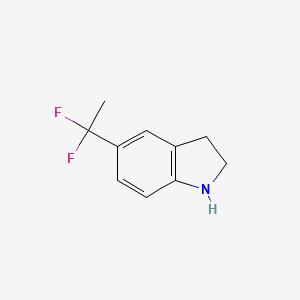
![1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12272155.png)
